molecular formula C16H9F3O B12822199 beta-[4-(Trifluoromethyl)phenyl]propiolophenone

beta-[4-(Trifluoromethyl)phenyl]propiolophenone

Cat. No.: B12822199
M. Wt: 274.24 g/mol
InChI Key: ALCKMHDMDNUPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group connected through a prop-2-yn-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C16H9F3O

Molecular Weight

274.24 g/mol

IUPAC Name

1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one

InChI

InChI=1S/C16H9F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-7,9-10H

InChI Key

ALCKMHDMDNUPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.